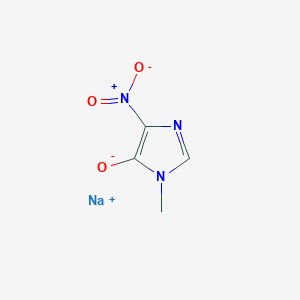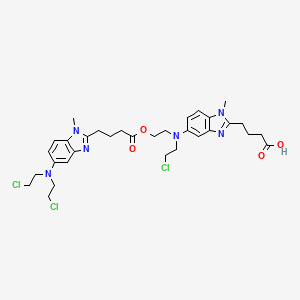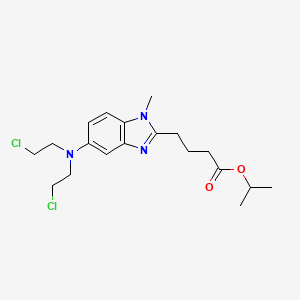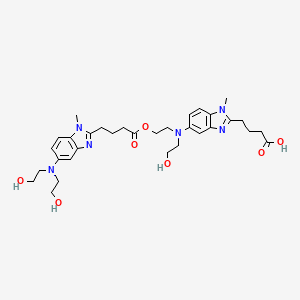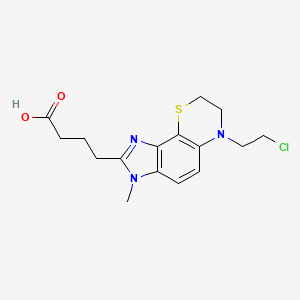
Decitabine impurity 6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decitabine impurity 6, chemically known as (3R,4S,6R)-6-Methoxytetrahydro-2H-pyran-3,4-diyl bis(4-methylbenzoate), is a byproduct found in the synthesis of decitabine. Decitabine is a cytidine analog used primarily in the treatment of myelodysplastic syndromes and acute myeloid leukemia. The presence of impurities like this compound is critical to monitor, as they can affect the efficacy and safety of the pharmaceutical product.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of decitabine impurity 6 involves the reaction of decitabine with specific reagents under controlled conditions. The process typically includes the use of methanol and benzoic acid derivatives. The reaction conditions such as temperature, pH, and solvent choice are meticulously controlled to ensure the formation of the desired impurity.
Industrial Production Methods: In an industrial setting, the production of this compound is monitored through high-performance liquid chromatography (HPLC) to ensure the impurity levels remain within acceptable limits. The synthesis process is scaled up from laboratory conditions, maintaining stringent quality control measures to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions: Decitabine impurity 6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the functional groups within the molecule, potentially leading to different structural isomers.
Substitution: The methoxy group in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield alcohols or amines.
Scientific Research Applications
Decitabine impurity 6 has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry to ensure the purity and quality of decitabine formulations.
Biology: The compound is studied for its potential biological activity and interactions with cellular components.
Medicine: Research into the impurity helps in understanding the pharmacokinetics and pharmacodynamics of decitabine, ensuring its safety and efficacy.
Industry: In the pharmaceutical industry, this compound is monitored as part of quality control processes to ensure compliance with regulatory standards.
Mechanism of Action
The mechanism of action of decitabine impurity 6 is not as well-studied as that of decitabine itself. it is believed to interact with similar molecular targets, such as DNA methyltransferases. By inhibiting these enzymes, the compound may induce hypomethylation of DNA, leading to alterations in gene expression and cellular differentiation.
Comparison with Similar Compounds
Decitabine: The parent compound, used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.
Azacitidine: Another cytidine analog with similar mechanisms of action but can be incorporated into both DNA and RNA.
Cytarabine: A cytidine analog used in the treatment of various leukemias.
Uniqueness: Decitabine impurity 6 is unique due to its specific chemical structure and the conditions under which it is formed. Unlike the parent compound, it is primarily studied for its role as an impurity and its potential impact on the safety and efficacy of decitabine formulations.
Properties
CAS No. |
78185-67-8 |
|---|---|
Molecular Formula |
C22H24O6 |
Molecular Weight |
384.43 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
beta-D-Erythro-Pentopyranoside-Methyl-2-Deoxy-bis(4-methylbenzoate) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-tert-butyl-N-[6-[2-[6-[(4-tert-butylphenyl)sulfonylamino]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]oxyethoxy]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide](/img/structure/B601009.png)
![2-[3-(1-Cyano-1-methylethyl)-5-(hydroxymethyl)phenyl]-2-methylpropanenitrile](/img/structure/B601011.png)

![2-[3-(2-Cyanopropan-2-yl)-2,4-dimethyl-5-(1,2,4-triazol-1-ylmethyl)phenyl]acetic acid](/img/structure/B601013.png)
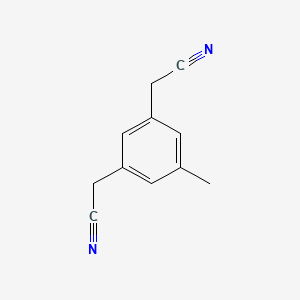
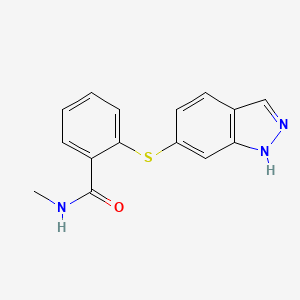
![2,2'-[5-(4H-1,2,4-triazol-4-ylmethyl)-1,3-phenylene]bis(2-methylpropanenitrile)](/img/structure/B601021.png)
